Lanatoside

Cancer Cytotoxicity Drug Screening

Procure Lanatoside C, a differentiated cardiac glycoside, for studies where digoxin substitution is not viable. Its unique presystemic metabolism to digoxin makes it an essential tool compound for gut-mediated drug activation research [1, 2]. As a weaker Na⁺/K⁺-ATPase inhibitor, it enables partial inhibition studies without the cytotoxicity of digitoxin or ouabain [3]. For in vivo cardiac models, it offers a rapid onset comparable to digoxin but a significantly shorter duration of toxicity [4, 5]. Its established safety profile also supports antiviral drug repurposing programs targeting Zika and related flaviviruses [6].

Molecular Formula C49H76O19
Molecular Weight 969.1 g/mol
CAS No. 11014-59-8
Cat. No. B1674450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanatoside
CAS11014-59-8
SynonymsLanatoside;  ABC lanatoside complex;  Lantoside; 
Molecular FormulaC49H76O19
Molecular Weight969.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
InChIInChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3/t22-,23-,24-,27?,28+,29-,30+,31?,32+,33+,34+,35+,37?,38?,39?,40+,41-,42+,43-,44-,45-,46?,47+,48-,49?/m1/s1
InChIKeyYFGQJKBUXPKSAW-ZUDKKNPISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lanatoside C (CAS 11014-59-8): Procurement Guide for a Differentiated Cardiac Glycoside


Lanatoside C (isolated primarily as Lanatoside C from the Lanatoside mixture, CAS 11014-59-8) is a purified cardenolide cardiac glycoside derived from *Digitalis lanata* [1]. Its core mechanism involves the inhibition of the Na⁺/K⁺-ATPase pump, a property shared with its class, but its distinct glycosidic structure imparts unique pharmacokinetic and pharmacodynamic properties that critically differentiate it from common alternatives like digoxin and digitoxin [2]. This guide provides quantitative, comparator-based evidence to inform scientific and procurement decisions where generic substitution is not viable.

Why Lanatoside C Cannot Be Substituted by Generic Digoxin or Digitoxin


While all cardiac glycosides inhibit Na⁺/K⁺-ATPase, critical differences in oral bioavailability, metabolic fate, and toxicity profiles render lanatoside C non-interchangeable with its closest analogs. For instance, oral lanatoside C is erratically absorbed (~10%) and extensively converted to digoxin *in vivo*, creating a distinct pharmacokinetic profile compared to directly administered digoxin [1]. Furthermore, comparative clinical and preclinical studies demonstrate that the onset of therapeutic action, duration of toxicity, and even the therapeutic index relative to emetic effects differ significantly among these agents [2][3]. Substitution without careful consideration of these parameters risks therapeutic failure or unforeseen toxicity. The evidence below quantifies these critical differentiators.

Lanatoside C Procurement: Quantified Differentiation Against Key Comparators


Cytotoxic Potency and Selectivity in Human Tumor Cells

In a head-to-head cytotoxicity screen against a panel of human tumor cell lines, Lanatoside C exhibits a distinct potency rank order compared to other cardiac glycosides. It is less potent than digitoxin, digoxin, and ouabain, but this lower potency may confer a different selectivity profile. [1]

Cancer Cytotoxicity Drug Screening

Onset of Cardiovascular Action in Humans

Intravenous administration of Lanatoside C in normal human subjects induces electrocardiographic changes with a rapidity comparable to digoxin, but significantly faster than digitoxin (Digitaline Nativelle). [1]

Cardiology Pharmacodynamics Heart Failure

Duration of Toxicity in Ambulatory Heart Failure Patients

In a 74-patient comparative study of oral digitalis glycosides, the duration of toxic symptoms from Lanatoside C was substantially shorter than that of digitoxin. [1]

Toxicology Heart Failure Clinical Comparison

Emetic vs. Lethal Potency in a Cat Model

A titration assay in conscious cats revealed that Lanatoside C, like other tested cardiac glycosides, causes vomiting at a consistent 40% of its lethal dose, indicating a class-wide, inseparable emetic and cardiotoxic mechanism. [1]

Toxicology Safety Pharmacology Emetic Action

Oral Bioavailability and Metabolic Conversion to Digoxin

Oral administration of Lanatoside C results in extensive presystemic conversion to digoxin, with an average of 74% of plasma radioactivity identified as digoxin and its metabolites. [1]

Pharmacokinetics Drug Metabolism Oral Absorption

Antiviral Activity Against Zika Virus (Patent-Based Evidence)

A patent application discloses that Lanatoside C effectively inhibits the replication of Zika virus (ZIKV), both as a single agent and in combination with ribavirin or ivermectin. [1]

Virology Antiviral Flavivirus

Lanatoside C Procurement: Optimal Scientific and Industrial Use Cases


Investigating Na⁺/K⁺-ATPase Signaling with Moderate Potency

Researchers studying the non-pumping, signaling functions of Na⁺/K⁺-ATPase may find Lanatoside C advantageous over more potent inhibitors like digitoxin or ouabain. The quantitative cytotoxicity data [1] shows it is a weaker inhibitor, which may allow for the study of partial inhibition or the avoidance of cytotoxic effects at concentrations required to modulate specific signaling pathways (e.g., ER stress response, MAPK, or Wnt signaling).

Modeling Prodrug Pharmacokinetics and Gut Metabolism

The unique property of oral Lanatoside C being extensively converted to digoxin in the gut [1] makes it a valuable tool compound for studies focused on presystemic drug metabolism, the role of intestinal bacteria in drug activation, and the modeling of prodrug kinetics. This differentiates it from directly active cardiac glycosides like digoxin.

Cardiac Research Requiring Rapid Onset with Shorter Toxicity Duration

For *in vivo* cardiac studies (e.g., in large animal models of heart failure) where a rapid onset of action is needed but a prolonged duration of toxicity is undesirable, Lanatoside C offers a balanced profile. Evidence shows it has a rapid onset comparable to digoxin [1] but a much shorter duration of toxicity than digitoxin [2], making it a safer alternative for protocols involving repeated dosing or washout periods.

Antiviral Drug Discovery for Flaviviruses

Based on patent disclosures [1], Lanatoside C presents a distinct chemical starting point for antiviral drug discovery programs targeting Zika virus and potentially related flaviviruses (e.g., Dengue, Kunjin). Its established safety profile as a cardiac drug could be leveraged in repurposing efforts, differentiating it from other experimental antivirals with unknown toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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